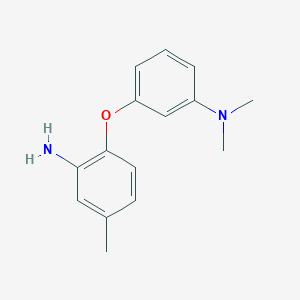
3-(2-Amino-4-methylphenoxy)-N,N-Dimethylanilin
Übersicht
Beschreibung
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is an organic compound with the molecular formula C15H18N2O. This compound is known for its applications in various fields, including chemistry, biology, and materials science. It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an aniline backbone.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Mode of Action
It is known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline might interact with its targets in a similar manner.
Biochemical Pathways
For instance, 2-aminothiazole derivatives have been reported to regulate the Wnt signaling pathway .
Result of Action
Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Biochemische Analyse
Biochemical Properties
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can activate transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. For instance, high doses of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline also involve the use of cofactors such as NADPH, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can bind to plasma proteins, which facilitates its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is essential for its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline typically involves the reaction of 2-amino-4-methylphenol with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine
- 2-Amino-4-methylphenol
Uniqueness
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-8-15(14(16)9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDETZBRPEFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649862 | |
| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946728-44-5 | |
| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


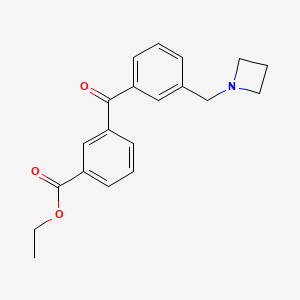
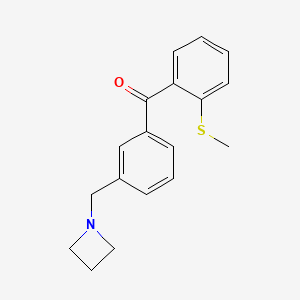

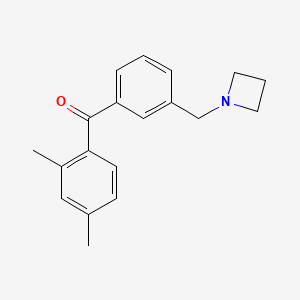

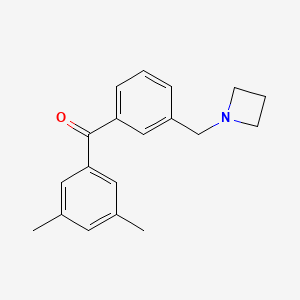



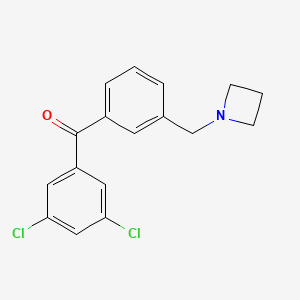
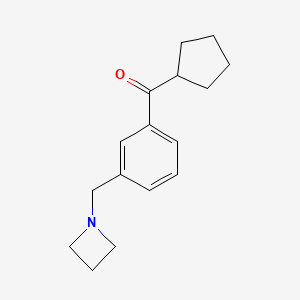
![3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293330.png)
![4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293331.png)

